molecular formula C5H5FN2O2S B6604031 5-methylpyrazine-2-sulfonyl fluoride CAS No. 2229561-18-4

5-methylpyrazine-2-sulfonyl fluoride

Cat. No.: B6604031
CAS No.: 2229561-18-4
M. Wt: 176.17 g/mol
InChI Key: WQLBOWPNQCFFER-UHFFFAOYSA-N
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Description

5-methylpyrazine-2-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl fluoride group (SO2F) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylpyrazine-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto the pyrazine ring. One common method is the direct fluorosulfonylation of 5-methylpyrazine using fluorosulfonyl radicals. This method is efficient and provides high yields of the desired product .

Another approach involves the fluoride-chloride exchange reaction, where 5-methylpyrazine-2-sulfonyl chloride is treated with a fluoride source such as potassium fluoride or cesium fluoride under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation processes using sulfuryl fluoride gas (SO2F2) or other solid fluorosulfonylating reagents. These methods are scalable and can produce significant quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

5-methylpyrazine-2-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, sulfonothioates, and various SuFEx-derived compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-methylpyrazine-2-sulfonyl chloride
  • 4-methylpyrazine-2-sulfonyl fluoride
  • 5-chloropyrazine-2-sulfonyl fluoride
  • 5-methylpyrazine-2-sulfonamide

Uniqueness

5-methylpyrazine-2-sulfonyl fluoride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis, chemical biology, and medicinal chemistry .

Properties

IUPAC Name

5-methylpyrazine-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c1-4-2-8-5(3-7-4)11(6,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLBOWPNQCFFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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